N,alpha-Dimethyl-4-(2-(1-piperidinyl)ethoxy)benzeneethanamine dihydrochloride hydrate
N,alpha-Dimethyl-4-(2-(1-piperidinyl)ethoxy)benzeneethanamine dihydrochloride hydrate
Brand Name:
Vulcanchem
CAS No.:
126002-31-1
VCID:
VC21278762
InChI:
InChI=1S/C17H28N2O.2ClH/c1-15(18-2)14-16-6-8-17(9-7-16)20-13-12-19-10-4-3-5-11-19;;/h6-9,15,18H,3-5,10-14H2,1-2H3;2*1H
SMILES:
CC(CC1=CC=C(C=C1)OCCN2CCCCC2)NC.Cl.Cl
Molecular Formula:
C17H30Cl2N2O
Molecular Weight:
349.3 g/mol
N,alpha-Dimethyl-4-(2-(1-piperidinyl)ethoxy)benzeneethanamine dihydrochloride hydrate
CAS No.: 126002-31-1
VCID: VC21278762
Molecular Formula: C17H30Cl2N2O
Molecular Weight: 349.3 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 126002-31-1 |
---|---|
Product Name | N,alpha-Dimethyl-4-(2-(1-piperidinyl)ethoxy)benzeneethanamine dihydrochloride hydrate |
Molecular Formula | C17H30Cl2N2O |
Molecular Weight | 349.3 g/mol |
IUPAC Name | N-methyl-1-[4-(2-piperidin-1-ylethoxy)phenyl]propan-2-amine;dihydrochloride |
Standard InChI | InChI=1S/C17H28N2O.2ClH/c1-15(18-2)14-16-6-8-17(9-7-16)20-13-12-19-10-4-3-5-11-19;;/h6-9,15,18H,3-5,10-14H2,1-2H3;2*1H |
Standard InChIKey | VMPJIDKXSLCULF-UHFFFAOYSA-N |
SMILES | CC(CC1=CC=C(C=C1)OCCN2CCCCC2)NC.Cl.Cl |
Canonical SMILES | CC(CC1=CC=C(C=C1)OCCN2CCCCC2)NC.Cl.Cl |
Synonyms | Benzeneethanamine, N,alpha-dimethyl-4-(2-(1-piperidinyl)ethoxy)-, dihy drochloride, hydrate (1:2:1) |
PubChem Compound | 3079542 |
Last Modified | Jul 18 2023 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume